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Compound of Interest

Compound Name: Z-Pro-Leu-Gly-NHOH

Cat. No.: B15351282

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological
properties of Z-Pro-Leu-Gly-NHOH, a potent inhibitor of matrix metalloproteinases (MMPS).
This document details its chemical characteristics, provides in-depth experimental protocols for
its synthesis and evaluation, and visualizes its role in relevant signaling pathways.

Core Chemical Properties

Z-Pro-Leu-Gly-NHOH, also known as Z-PLG-NHOH, is a synthetic peptide derivative that
functions as a competitive inhibitor of collagenases, a subclass of MMPs.[1] Its structure
incorporates a hydroxamate group (-NHOH), which is a key moiety for chelating the zinc ion
present in the active site of MMPs, thereby inhibiting their enzymatic activity.[2]
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Property Value Reference
Molecular Formula C21H30N40e6

Molecular Weight 434.49 g/mol

CAS Number 103145-74-0

Canonical SMILES

CC(C)C--INVALID-LINK--
NC(=0)
[C@@H]1CCCN1C(=0)OCC2
=CC=CC=C2

VVGFLHRPYCTXGJ-
InChl Key

UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF

Biological Activity

Inhibitor of human skin

collagenase (MMP-1)

ICso

40 pM for human skin

collagenase

Experimental Protocols

This section outlines representative experimental procedures for the synthesis, purification,

characterization, and biological evaluation of Z-Pro-Leu-Gly-NHOH.

Synthesis of Z-Pro-Leu-Gly-NHOH

The synthesis of Z-Pro-Leu-Gly-NHOH can be achieved through a stepwise peptide coupling

in solution, followed by the introduction of the hydroxamic acid moiety. This protocol is a

representative example and may require optimization.

Materials:

e Z-Pro-OH (N-Cbz-L-proline)
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e H-Leu-OMe-HCI (L-leucine methyl ester hydrochloride)
¢ H-Gly-NHOH (Glycine hydroxamate)
» N,N'-Dicyclohexylcarbodiimide (DCC)
e 1-Hydroxybenzotriazole (HOBLt)
» N,N-Diisopropylethylamine (DIPEA)
 Trifluoroacetic acid (TFA)
e Dichloromethane (DCM)
o Dimethylformamide (DMF)
o Ethyl acetate (EtOAC)
» Saturated sodium bicarbonate solution
e Brine
e Anhydrous sodium sulfate
e Hydroxylamine hydrochloride
e Potassium hydroxide
Procedure:
e Synthesis of Z-Pro-Leu-OMe:
o Dissolve H-Leu-OMe-HCI (1.0 eq) and DIPEA (1.1 eq) in DMF.

o In a separate flask, dissolve Z-Pro-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DMF
at 0°C.

o Add the Z-Pro-OH solution to the H-Leu-OMe solution and stir at 0°C for 2 hours, then at
room temperature overnight.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15351282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced
pressure.

o Dissolve the residue in EtOAc and wash sequentially with 1N HCI, saturated NaHCOs
solution, and brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate to yield Z-Pro-Leu-
OMe.

» Saponification of Z-Pro-Leu-OMe:
o Dissolve Z-Pro-Leu-OMe in a mixture of methanol and water.

o Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored
by TLC).

o Acidify the reaction mixture with 1N HCI and extract with EtOAc.

o Wash the organic layer with brine, dry over anhydrous Na=SOa4, and concentrate to obtain
Z-Pro-Leu-OH.

e Coupling with Glycine Hydroxamate:

[¢]

Prepare glycine hydroxamate from glycine ethyl ester and hydroxylamine hydrochloride.

[e]

Dissolve Z-Pro-Leu-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DMF at 0°C.

[e]

In a separate flask, dissolve H-Gly-NHOH (1.0 eq) and DIPEA (1.1 eq) in DMF.

o

Add the Z-Pro-Leu-OH solution to the H-Gly-NHOH solution and stir at 0°C for 2 hours,
then at room temperature overnight.

o

Filter the DCU precipitate and concentrate the filtrate.
o Work-up and Purification:

o Purify the crude product by flash column chromatography on silica gel using a gradient of
methanol in dichloromethane to yield Z-Pro-Leu-Gly-NHOH.
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Purification and Characterization

Purification:

The final compound is purified by reverse-phase high-performance liquid chromatography
(RP-HPLC).

e Column: C18 column (e.g., 5 pm, 4.6 x 250 mm).

e Mobile Phase A: 0.1% TFA in water.

» Mobile Phase B: 0.1% TFA in acetonitrile.

o Gradient: A linear gradient from 5% to 95% B over 30 minutes.

e Flow Rate: 1 mL/min.

e Detection: UV at 220 nm.

e Fractions containing the pure product are collected and lyophilized.
Characterization:

e Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to
confirm the molecular weight of the synthesized compound. The expected [M+H]* ion for
C21H30N40Os is m/z 435.22.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded to
confirm the structure and purity of the compound. Spectra are typically recorded in DMSO-ds
or CDCls.

Collagenase Inhibition Assay

The inhibitory activity of Z-Pro-Leu-Gly-NHOH against human skin collagenase (MMP-1) is
determined using a fluorogenic substrate.

Materials:

e Human recombinant collagenase (MMP-1).
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Assay buffer: 50 mM Tricine, 10 mM CacClz, 200 mM NaCl, pH 7.5.

Synthetic collagenase substrate: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).

Z-Pro-Leu-Gly-NHOH (test inhibitor).

A known collagenase inhibitor as a positive control (e.g., 1,10-Phenanthroline).

96-well microplate.

Microplate reader capable of measuring absorbance at 345 nm.

Procedure:

Prepare a stock solution of Z-Pro-Leu-Gly-NHOH in DMSO.

Prepare serial dilutions of the inhibitor in the assay buffer.

In a 96-well plate, add 20 pL of the inhibitor dilutions to the respective wells.

Add 100 pL of the MMP-1 enzyme solution (pre-diluted in assay buffer) to each well.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Add 80 pL of the FALGPA substrate solution (pre-warmed to 37°C) to each well to initiate the
reaction.

Immediately measure the decrease in absorbance at 345 nm every minute for 20 minutes
using a microplate reader.

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

Calculate the percentage of inhibition for each inhibitor concentration relative to the
uninhibited control.

Determine the I1Cso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.
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Signaling Pathway and Mechanism of Action

Z-Pro-Leu-Gly-NHOH exerts its biological effects by inhibiting matrix metalloproteinases.
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of
extracellular matrix (ECM) components.[4] Overexpression or dysregulation of MMPs is
implicated in various pathological conditions, including arthritis, cancer metastasis, and
cardiovascular diseases.[4][5]

The diagram below illustrates the general mechanism of MMP inhibition.

Matrix Metalloproteinase (MMP)
(e.g., Collagenase) contains

Active Site binds & cleaves Extracellular Matrix (ECM) leads to

w‘ (with Zn2* ion) (e.g., Collagen)

ECM Degradation

Z-Pro-Leu-Gly-NHOH
(Hydroxamate Inhibitor)

Click to download full resolution via product page
Caption: Mechanism of MMP inhibition by Z-Pro-Leu-Gly-NHOH.

By inhibiting MMPs, Z-Pro-Leu-Gly-NHOH can modulate downstream signaling pathways that
are influenced by ECM degradation and the release of bioactive molecules.

The following diagram depicts a simplified overview of MMP-mediated signaling and the point
of intervention for Z-Pro-Leu-Gly-NHOH.
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Caption: MMP-mediated signaling and inhibition by Z-Pro-Leu-Gly-NHOH.

Conclusion

Z-Pro-Leu-Gly-NHOH is a valuable research tool for studying the roles of matrix
metalloproteinases in various physiological and pathological processes. Its well-defined
chemical properties and potent inhibitory activity make it a suitable candidate for further
investigation in the development of therapeutic agents targeting MMP-driven diseases. The
experimental protocols and pathway diagrams provided in this guide offer a solid foundation for
researchers to design and execute their studies involving this compound.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15351282?utm_src=pdf-body-img
https://www.benchchem.com/product/b15351282?utm_src=pdf-body
https://www.benchchem.com/product/b15351282?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15351282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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